molecular formula C12H17ClN2O B2473957 1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride CAS No. 212715-37-2

1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

Cat. No.: B2473957
CAS No.: 212715-37-2
M. Wt: 240.73
InChI Key: VAQNSNBBGJREKX-UHFFFAOYSA-N
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Description

“1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride” is a chemical compound with the linear formula C12H17ClN2O . Its molecular weight is 240.74 . It seems to be part of a collection of rare and unique chemicals provided to early discovery researchers .

Scientific Research Applications

Synthesis and Characterization

1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride and its derivatives are extensively studied for their synthetic and chemical properties. For instance, Malik et al. (2006) synthesized various optically active substituted derivatives and analyzed their chiroptical properties, indicating the compound's potential in stereochemical applications (Malik et al., 2006). Similarly, Szeverényi and Simándi (1989) explored metal ion-promoted oxidation processes involving these compounds, showcasing their reactivity under various catalytic conditions (Szeverényi & Simándi, 1989).

Structural Studies

The molecular and crystal structure of such benzodiazepine derivatives have been a subject of research. Naveen et al. (2019) conducted a detailed study involving X-ray diffraction and Hirshfeld surface analysis to understand the intermolecular interactions and electronic properties of these compounds, thereby contributing to the field of crystallography and molecular electronics (Naveen et al., 2019).

Applications in Organic Chemistry

These compounds are also pivotal in various organic synthesis processes. Dengiz et al. (2010) reported a novel synthetic methodology for constructing the 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one skeleton, demonstrating the compound's versatility in organic synthesis (Dengiz et al., 2010). Rida et al. (2008) explored the alkylation and oxidation of benzodiazepines, highlighting the compound's utility in creating diversified chemical structures (Rida et al., 2008).

Biological Applications

In addition to synthetic applications, these compounds have been studied for their biological effects. Sebhaoui et al. (2019) investigated the corrosion inhibition efficiency of benzodiazepine derivatives on carbon steel, demonstrating the compound's potential in industrial applications (Sebhaoui et al., 2019). Asakavičiūtė et al. (2013) explored the influence of benzodiazepine derivatives on the growth and productivity of narrow-leafed lupin, showing its potential in agricultural science (Asakavičiūtė et al., 2013).

Properties

IUPAC Name

1,3,5-trimethyl-2,3-dihydro-1,5-benzodiazepin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-8-13(2)10-6-4-5-7-11(10)14(3)12(9)15;/h4-7,9H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNSNBBGJREKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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